

Solubility of 4-(Benzylxy)-2,3-difluorophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name:	4-(Benzylxy)-2,3-difluorophenylboronic acid
Cat. No.:	B116127

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **4-(Benzylxy)-2,3-difluorophenylboronic acid** in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information, provides established experimental protocols for determining solubility, and presents a generalized workflow for solubility assessment. This information is intended to empower researchers to effectively utilize this compound in a variety of experimental settings.

Introduction to 4-(Benzylxy)-2,3-difluorophenylboronic Acid

4-(Benzylxy)-2,3-difluorophenylboronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structural features, including the benzylxy group and difluorinated phenyl ring, contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science. An understanding of its solubility is critical for reaction optimization, purification, and formulation development.

Qualitative Solubility Profile

While specific quantitative data is not readily available, the solubility of **4-(BenzylOxy)-2,3-difluorophenylboronic acid** can be inferred from its structural components and the known solubility of similar arylboronic acids. The presence of the large, relatively non-polar benzylOxy group suggests that the compound will exhibit greater solubility in organic solvents compared to aqueous media. The fluorine atoms can modulate polarity, but the overall character is expected to be lipophilic.

Vendor information indicates that 4-(BenzylOxy)-2-fluorophenylboronic acid is soluble in methanol.^[1] Based on structural similarities, it is anticipated that **4-(BenzylOxy)-2,3-difluorophenylboronic acid** will also be soluble in polar aprotic solvents and some polar protic solvents.

Expected Solubility Trends:

- High Solubility: Likely in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Also expected to be soluble in alcohols like methanol and ethanol.
- Moderate Solubility: May be observed in less polar solvents like dichloromethane (DCM) and chloroform.
- Low Solubility: Expected in non-polar hydrocarbon solvents such as hexanes and in water.

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can influence their solubility behavior.^[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for **4-(BenzylOxy)-2,3-difluorophenylboronic acid** in a range of common solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined data.

Solvent	Temperature (°C)	Solubility (g/L)	Solubility (mol/L)	Method
Polar Protic				
Water				
Methanol				
Ethanol				
Polar Aprotic				
Acetone				
Acetonitrile				
Dimethylformamide (DMF)				
Dimethyl Sulfoxide (DMSO)				
Tetrahydrofuran (THF)				
Non-Polar				
Dichloromethane (DCM)				
Chloroform				
Toluene				
Hexanes				

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following established experimental protocols are recommended.

Dynamic (Turbidimetric) Method

This method is effective for determining the temperature-dependent solubility of a compound. [2][3]

Methodology:

- Sample Preparation: A series of samples with known compositions of **4-(BenzylOxy)-2,3-difluorophenylboronic acid** and the chosen solvent are prepared in sealed vials.
- Heating and Observation: The samples are heated at a controlled, slow rate (e.g., 0.3 K·h⁻¹) with rigorous stirring.[2]
- Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam.[2][3]
- Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[3]
- Data Analysis: By repeating this process for different compositions, a solubility curve (solubility versus temperature) can be constructed.

Thermodynamic (Shake-Flask) Method

The shake-flask method is a widely used technique for determining equilibrium solubility at a constant temperature.[4]

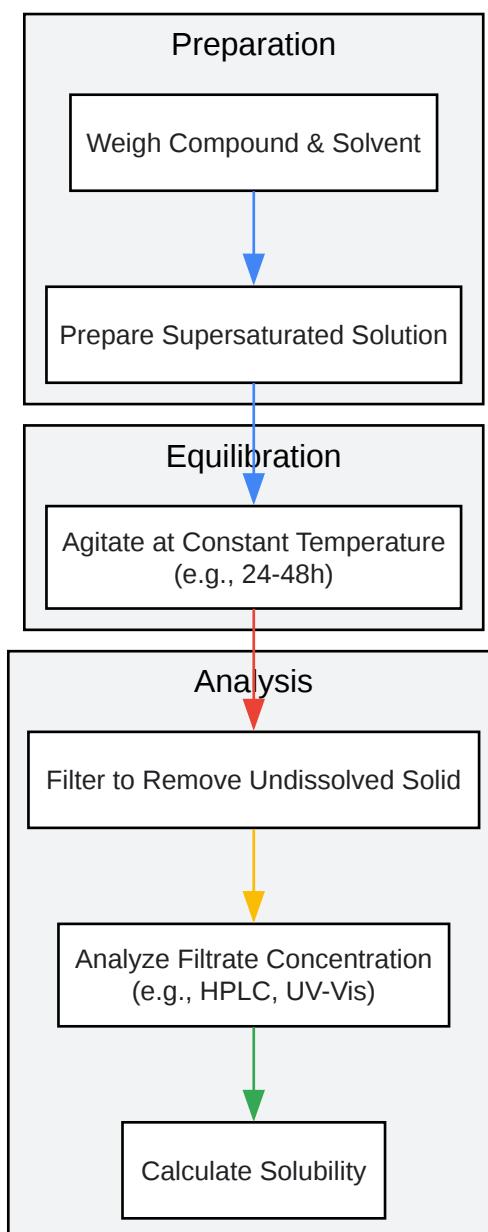
Methodology:

- Sample Preparation: An excess amount of solid **4-(BenzylOxy)-2,3-difluorophenylboronic acid** is added to a known volume of the solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached.[4]
- Equilibration: The vials are agitated in a constant temperature bath (e.g., 25 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[4]

- Phase Separation: After equilibration, the suspension is allowed to stand to let the excess solid settle.
- Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn and filtered through a chemically compatible syringe filter to remove any remaining solid particles.
- Concentration Analysis: The concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
- Calculation: The solubility is calculated from the measured concentration.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of **4-(Benzyl)-2,3-difluorophenylboronic acid**.



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